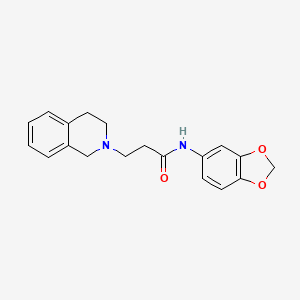
1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione, also known as curcumin, is a natural compound found in the rhizome of the turmeric plant (Curcuma longa). It has been used for centuries in traditional medicine for its various health benefits. Curcumin has been extensively studied in recent years for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism of Action
Curcumin exerts its therapeutic effects through multiple mechanisms of action. It has been shown to modulate various signaling pathways involved in inflammation, cell proliferation, and cell death. Curcumin also has antioxidant properties, which can protect cells from oxidative stress and damage. Additionally, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has been shown to modulate gene expression and epigenetic changes, which can have long-lasting effects on cellular function.
Biochemical and Physiological Effects
Curcumin has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes involved in inflammation, cell proliferation, and cell death. Curcumin has also been shown to modulate the expression of various genes involved in cellular function. Additionally, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage.
Advantages and Limitations for Lab Experiments
Curcumin has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from turmeric. Curcumin is also relatively inexpensive compared to other compounds used in lab experiments. However, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability. Additionally, 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione can undergo rapid metabolism and degradation in vivo, which can limit its effectiveness.
Future Directions
There are several areas of future research for 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione. One area of research is the development of novel 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione analogs that have improved bioavailability and efficacy. Another area of research is the use of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione in combination with other compounds for synergistic effects. Additionally, there is ongoing research on the use of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione in the prevention and treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Finally, there is ongoing research on the mechanisms of action of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione, which can provide insights into its potential therapeutic applications.
Synthesis Methods
Curcumin can be synthesized from the natural compound 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedioneoids, which are extracted from turmeric. The synthesis process involves the isolation of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedioneoids from turmeric, followed by the conversion of 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedioneoids to 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione through chemical reactions. The synthesis method has been extensively studied and optimized to produce high yields of pure 1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)-1,3-propanedione.
Scientific Research Applications
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has been studied in preclinical and clinical studies for its potential use in cancer prevention and treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease.
properties
IUPAC Name |
1-(2-hydroxy-4-methylphenyl)-3-(4-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11-3-6-13(7-4-11)15(18)10-17(20)14-8-5-12(2)9-16(14)19/h3-9,19H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGNHCZVDLXREA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)
methanone](/img/structure/B5832420.png)


![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![4-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5832464.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5832468.png)

![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)




![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)